molecular formula C28H30N4O B315973 1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE

1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE

Cat. No.: B315973
M. Wt: 438.6 g/mol
InChI Key: KWADJGLMIMVVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE is a complex organic compound that features a triazole ring, pyrrolidine, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE typically involves multi-step organic reactions The process may start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and phenyl groups could play key roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-{1,5-bis(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methanone: Similar structure but with a methanone group instead of ethanone.

    1-{1,5-bis(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}propanone: Similar structure but with a propanone group instead of ethanone.

Uniqueness

The uniqueness of 1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H30N4O

Molecular Weight

438.6 g/mol

IUPAC Name

1-[2,3-bis(4-methylphenyl)-4-(4-pyrrolidin-1-ylphenyl)-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C28H30N4O/c1-20-6-10-23(11-7-20)28-31(25-16-14-24(15-17-25)30-18-4-5-19-30)27(22(3)33)29-32(28)26-12-8-21(2)9-13-26/h6-17,28H,4-5,18-19H2,1-3H3

InChI Key

KWADJGLMIMVVAH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2N(C(=NN2C3=CC=C(C=C3)C)C(=O)C)C4=CC=C(C=C4)N5CCCC5

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(=NN2C3=CC=C(C=C3)C)C(=O)C)C4=CC=C(C=C4)N5CCCC5

Origin of Product

United States

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